(E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone
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Overview
Description
(E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a propenal moiety, and a benzisothiazolyl hydrazone group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves a multi-step process. One common method starts with the preparation of (E)-3-[4-(dimethylamino)phenyl]-2-propenal through a condensation reaction between 4-(dimethylamino)benzaldehyde and acetaldehyde under basic conditions. The resulting product is then reacted with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C18H18N4O2S/c1-22(2)15-11-9-14(10-12-15)6-5-13-19-20-18-16-7-3-4-8-17(16)25(23,24)21-18/h3-13H,1-2H3,(H,20,21)/b6-5+,19-13+ |
InChI Key |
QECDJWYTQXJUBK-NRNUCHLISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NNC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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